molecular formula C16H16BrN3O6S B3498006 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B3498006
M. Wt: 458.3 g/mol
InChI Key: CLVQZDUEIUREBQ-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a sulfonyl-methylamino linkage, and a methoxy-nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine to form 4-bromobenzenesulfonyl-methylamine. This intermediate is then reacted with 2-methoxy-5-nitrophenylacetic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Chemical Reactions Analysis

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl-methylamino group can form hydrogen bonds with biological molecules, while the bromophenyl and methoxy-nitrophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide include:

    2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.

    2-[(4-methylphenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide: The methyl group can influence the compound’s steric properties and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

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Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O6S/c1-19(27(24,25)13-6-3-11(17)4-7-13)10-16(21)18-14-9-12(20(22)23)5-8-15(14)26-2/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVQZDUEIUREBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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